molecular formula C16H17O5P B103945 Ethyl 2-(diphenoxyphosphoryl)acetate CAS No. 16139-79-0

Ethyl 2-(diphenoxyphosphoryl)acetate

Cat. No.: B103945
CAS No.: 16139-79-0
M. Wt: 320.28 g/mol
InChI Key: UQMFCYBSUVRGNU-UHFFFAOYSA-N
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Description

Ethyl 2-(diphenoxyphosphoryl)acetate is an organic compound with the molecular formula C16H17O5P. It is known for its use as a reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction, which is used to form carbon-carbon double bonds. This compound is characterized by its clear liquid form, ranging in color from colorless to yellow or green .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(diphenoxyphosphoryl)acetate can be synthesized through the reaction of diphenylphosphite with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and is carried out at low temperatures to control the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diphenoxyphosphoryl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonate esters

Properties

IUPAC Name

ethyl 2-diphenoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17O5P/c1-2-19-16(17)13-22(18,20-14-9-5-3-6-10-14)21-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMFCYBSUVRGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453612
Record name Ethyl Diphenylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16139-79-0
Record name Ethyl Diphenylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was Ethyl 2-(diphenoxyphosphoryl)acetate chosen as a reagent in the synthesis of Aspergillide A?

A1: The synthesis of Aspergillide A relies on the formation of a key tetrahydropyran ring with specific stereochemistry . this compound, when used in conjunction with DBU and NaI, facilitates a diastereoselective intramolecular oxy-Michael (IMOM) reaction . This reaction forms the desired 3,7-syn configuration of the tetrahydropyran ring in compound 18, a crucial intermediate in the synthesis of Aspergillide A .

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